Vaccenoyl-coenzyme A
Description
Historical Context of Coenzyme A Discovery and its Significance in Metabolism
The journey into understanding the intricate web of metabolic pathways was significantly advanced by the discovery of Coenzyme A (CoA). In 1946, Fritz Lipmann identified a heat-stable cofactor essential for acetylation reactions in animal tissues. wikipedia.orgresearchgate.net This molecule, which he named Coenzyme A for its role in the "activation of acetate," was found to be a crucial player in cellular metabolism. wikipedia.org Lipmann's work, which earned him the Nobel Prize in Physiology or Medicine in 1953, revealed that CoA is a central molecule linking various metabolic processes, including the breakdown of carbohydrates, fats, and proteins. wikipedia.orgebsco.com
Coenzyme A is synthesized in the body from pantothenic acid (vitamin B5), cysteine, and adenosine (B11128) triphosphate (ATP). wikipedia.orgimrpress.com Its primary function is to act as a carrier of acyl groups, most notably acetyl groups, forming thioester bonds with a high energy potential. sigmaaldrich.com This property makes acetyl-CoA a key substrate for the citric acid cycle, the main pathway for energy production in aerobic organisms. wikipedia.orgebsco.com Beyond energy metabolism, CoA and its derivatives are indispensable for the synthesis of fatty acids, cholesterol, and other essential biomolecules. imrpress.comnih.gov It is estimated that approximately 4% of all known enzymes utilize CoA or its thioesters as a substrate, highlighting its ubiquitous and critical role in biochemistry. wikipedia.org
Overview of Vaccenoyl-Coenzyme A as a Central Metabolic Intermediate
This compound (vaccenoyl-CoA) is a specific acyl-CoA derivative that plays a key role in lipid metabolism. ontosight.ai It is formed through the formal condensation of the thiol group of coenzyme A with the carboxyl group of vaccenic acid, an omega-7 monounsaturated fatty acid. ebi.ac.uk This process results in a thioester linkage, activating the fatty acid for subsequent metabolic reactions. ontosight.ai
Vaccenoyl-CoA is a central intermediate in several metabolic pathways. It is involved in the biosynthesis and beta-oxidation of fatty acids. ontosight.ai In fatty acid synthesis, the elongation of palmitoleoyl-CoA can lead to the formation of cis-vaccenoyl-CoA. jst.go.jp Conversely, during the breakdown of fatty acids for energy, vaccenoyl-CoA is an intermediate in the beta-oxidation of vaccenic acid. ontosight.ai This process shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA that can then enter the citric acid cycle for ATP generation. ontosight.ai Furthermore, vaccenoyl-CoA derivatives have been identified as active substrates in the acylation of glycerol (B35011) 3-phosphate, a step in the synthesis of phospholipids (B1166683), and are also involved in ceramide formation.
Academic Relevance and Research Scope of this compound
The study of vaccenoyl-CoA holds significant academic relevance, particularly in the fields of biochemistry, cell biology, and medicine. Research on this molecule provides insights into the regulation of lipid metabolism and its connection to various physiological and pathological states. For instance, understanding the metabolism of vaccenoyl-CoA is pertinent to the study of fatty acid oxidation disorders. ontosight.ai
Structure
2D Structure
Properties
CAS No. |
13673-88-6 |
|---|---|
Molecular Formula |
C39H68N7O17P3S |
Molecular Weight |
1032 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-octadec-11-enethioate |
InChI |
InChI=1S/C39H68N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46/h9-10,26-28,32-34,38,49-50H,4-8,11-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)/b10-9+ |
InChI Key |
HEJOXXLSCAQQGQ-MDZDMXLPSA-N |
SMILES |
CCCCCCC=CCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Isomeric SMILES |
CCCCCC/C=C/CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CCCCCCC=CCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Synonyms |
coenzyme A, vaccenoyl- vaccenoyl-CoA vaccenoyl-coenzyme A |
Origin of Product |
United States |
Biosynthesis of Vaccenoyl Coenzyme a
De Novo Fatty Acid Synthesis Pathways Leading to Vaccenoyl-Coenzyme A Precursors
The journey to vaccenoyl-CoA begins with the de novo synthesis of fatty acids, a fundamental process in most organisms. This process starts with the carboxylation of acetyl-CoA to form malonyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase. nih.gov The subsequent steps involve a series of condensation, reduction, and dehydration reactions carried out by the fatty acid synthase (FAS) system. scialert.net In this cyclical process, two-carbon units from malonyl-CoA are sequentially added to a growing acyl chain, which is attached to an acyl carrier protein (ACP). scialert.net This leads to the formation of saturated fatty acid precursors, primarily palmitoyl-ACP (16:0-ACP) and stearoyl-ACP (18:0-ACP). scialert.net These precursors can then enter pathways for desaturation and elongation to ultimately yield vaccenoyl-CoA.
Anaerobic Desaturation Pathways and Key Enzymatic Steps
In many bacteria, the synthesis of unsaturated fatty acids like vaccenoyl-CoA occurs through an oxygen-independent, or anaerobic, pathway. dhingcollegeonline.co.inresearchgate.net This pathway is distinct from the aerobic pathway found in eukaryotes and some prokaryotes. The key event in anaerobic desaturation is the introduction of a double bond into a medium-chain fatty acid intermediate.
A pivotal enzyme in this process is FabA , a β-hydroxydecanoyl-ACP dehydratase/isomerase. scialert.netresearchgate.net FabA catalyzes the dehydration of β-hydroxydecanoyl-ACP to form trans-2-decenoyl-ACP. scialert.netresearchgate.net Crucially, FabA can then isomerize this trans intermediate to cis-3-decenoyl-ACP. scialert.netresearchgate.net This cis isomer is the branch point that directs the intermediate into the unsaturated fatty acid synthesis pathway.
The elongation of cis-3-decenoyl-ACP is then carried out by FabB , a β-ketoacyl-ACP synthase. scialert.netdhingcollegeonline.co.in FabB is essential for the synthesis of unsaturated fatty acids in this pathway as it specifically elongates the cis-decenoyl intermediate. dhingcollegeonline.co.innih.gov This elongation process, involving multiple cycles of condensation with malonyl-ACP, ultimately leads to the formation of palmitoleoyl-ACP (16:1Δ9-ACP) and subsequently cis-vaccenoyl-ACP (18:1Δ11-ACP). scialert.netdhingcollegeonline.co.in
| Enzyme | Function in Anaerobic Desaturation |
| FabA | Catalyzes the dehydration of β-hydroxydecanoyl-ACP and the isomerization of trans-2-decenoyl-ACP to cis-3-decenoyl-ACP. scialert.netresearchgate.net |
| FabB | Elongates cis-3-decenoyl-ACP and subsequent unsaturated acyl-ACP intermediates. scialert.netdhingcollegeonline.co.in |
Aerobic Desaturation Pathways and Associated Enzymology
In contrast to the anaerobic pathway, the aerobic desaturation pathway utilizes molecular oxygen to introduce a double bond into a pre-existing saturated fatty acyl chain. This mechanism is widespread in eukaryotes and is also found in some bacteria. scialert.netresearchgate.netwikipedia.org
In this pathway, a saturated fatty acyl-CoA, such as palmitoyl-CoA, is the substrate for a desaturase enzyme. jst.go.jp These desaturases are typically membrane-bound enzymes that require a diiron cofactor and reducing equivalents, often supplied by NADPH via an electron transport chain involving cytochrome b5. scialert.net
A key enzyme in this process is stearoyl-CoA desaturase (SCD) , also known as Δ9-desaturase. jst.go.jp SCD catalyzes the introduction of a cis double bond at the Δ9 position of saturated fatty acyl-CoAs, primarily stearoyl-CoA and palmitoyl-CoA. jst.go.jp The desaturation of palmitoyl-CoA by SCD yields palmitoleoyl-CoA (16:1Δ9-CoA). jst.go.jp
| Enzyme | Function in Aerobic Desaturation | Substrate | Product |
| Stearoyl-CoA Desaturase (SCD)/Δ9-Desaturase | Introduces a cis double bond at the Δ9 position. jst.go.jp | Palmitoyl-CoA | Palmitoleoyl-CoA |
Elongation Systems Involved in this compound Formation
Following the initial desaturation event, the resulting monounsaturated fatty acid precursor, either palmitoleoyl-ACP from the anaerobic pathway or palmitoleoyl-CoA from the aerobic pathway, must be elongated to form vaccenoyl-CoA. This elongation involves the addition of a two-carbon unit.
In the anaerobic pathway of organisms like E. coli, the elongation of palmitoleoyl-ACP to cis-vaccenoyl-ACP is specifically catalyzed by β-ketoacyl-ACP synthase II (FabF) . nih.govasm.org While FabB is crucial for the initial elongation of shorter unsaturated intermediates, FabF demonstrates higher activity in converting palmitoleoyl-ACP to cis-vaccenoyl-ACP. nih.govresearchgate.net
In organisms utilizing the aerobic pathway, the elongation of palmitoleoyl-CoA to cis-vaccenoyl-CoA is carried out by a membrane-bound fatty acid elongation system. scialert.netjst.go.jp This system involves a series of four enzymatic reactions: condensation, reduction, dehydration, and a second reduction. scialert.net The rate-limiting step is typically the condensation reaction, catalyzed by a family of enzymes known as elongases (Elovl) . scialert.net
| Elongation System | Key Enzyme(s) | Precursor | Product |
| Anaerobic Pathway (E. coli) | FabF (β-ketoacyl-ACP synthase II) nih.govasm.org | Palmitoleoyl-ACP | cis-Vaccenoyl-ACP |
| Aerobic Pathway | Elongases (Elovl) and associated enzymes scialert.net | Palmitoleoyl-CoA | cis-Vaccenoyl-CoA |
Genetic and Transcriptional Regulation of this compound Biosynthesis Enzymes
The biosynthesis of vaccenoyl-CoA is a tightly regulated process, ensuring that the production of unsaturated fatty acids meets the cell's metabolic and structural needs. This regulation occurs at the genetic and transcriptional levels, involving a variety of repressor and activator proteins.
In bacteria like E. coli, the expression of the fabA and fabB genes, central to the anaerobic pathway, is controlled by two key transcriptional regulators: FadR and FabR . wikipedia.org FadR acts as a bifunctional protein, activating the transcription of fabA and fabB while repressing the genes involved in β-oxidation. wikipedia.org Conversely, FabR acts as a repressor for both fabA and fabB transcription. wikipedia.orgresearchgate.net The binding of FabR to its DNA targets is influenced by the cellular pool of acyl-CoAs and acyl-ACPs, with unsaturated versions promoting binding and saturated ones antagonizing it. researchgate.net
In Streptococcus pneumoniae, the expression of the fatty acid synthase (fab) genes is controlled by the transcriptional repressor FabT . nih.gov The binding affinity of FabT for its DNA operator sequence is significantly increased by long-chain acyl-ACPs, with cis-vaccenoyl-ACP being the most potent ligand. researchgate.netnih.gov This creates a feedback loop where the end-product of the pathway enhances the repression of its own synthesis.
In organisms that utilize the aerobic desaturation pathway, such as Bacillus subtilis, the regulation can be linked to environmental cues like temperature. inflibnet.ac.in In B. subtilis, the des gene, encoding a Δ5-desaturase, is regulated by a two-component system consisting of the membrane-associated sensor kinase DesK and the transcriptional regulator DesR . wikipedia.orginflibnet.ac.in At low temperatures, DesK autophosphorylates and transfers the phosphate (B84403) group to DesR, which then activates the transcription of the des gene to increase membrane fluidity. inflibnet.ac.in
In some bacteria, like Pseudomonas aeruginosa, a transcriptional repressor called DesT controls the ratio of unsaturated to saturated fatty acids. wikipedia.orgresearchgate.net DesT's affinity for its DNA binding site is modulated by the type of acyl-CoA bound to it; it binds with high affinity when complexed with unsaturated acyl-CoAs, leading to repression of the desaturase genes. researchgate.net
| Organism/System | Regulator | Function | Effector Molecules |
| E. coli (Anaerobic) | FadR | Activator of fabA and fabB; repressor of β-oxidation. wikipedia.org | |
| E. coli (Anaerobic) | FabR | Repressor of fabA and fabB. wikipedia.orgresearchgate.net | Unsaturated acyl-CoAs/ACPs (promote binding). researchgate.net |
| S. pneumoniae | FabT | Repressor of fab genes. nih.gov | Long-chain acyl-ACPs, especially cis-vaccenoyl-ACP (increase affinity). researchgate.netnih.gov |
| B. subtilis (Aerobic) | DesK/DesR | Two-component system activating desaturase gene expression at low temperatures. wikipedia.orginflibnet.ac.in | Low temperature signal. inflibnet.ac.in |
| P. aeruginosa (Aerobic) | DesT | Repressor of desaturase genes. wikipedia.orgresearchgate.net | Unsaturated acyl-CoAs (promote binding). researchgate.net |
Metabolic Fates and Catabolism of Vaccenoyl Coenzyme a
Beta-Oxidation of Vaccenoyl-Coenzyme A
Beta-oxidation is the catabolic process where fatty acyl-CoA molecules are broken down to produce acetyl-CoA, NADH, and FADH2. wikipedia.org As a monounsaturated fatty acid, the breakdown of vaccenoyl-CoA follows the general steps of beta-oxidation but requires an additional enzymatic step to handle the cis-double bond at the 11th carbon (or Δ¹¹). This process occurs in both mitochondria and peroxisomes. nih.gov
In the mitochondria, long-chain fatty acyl-CoAs like vaccenoyl-CoA are transported across the inner mitochondrial membrane via the carnitine shuttle. nih.gov Once inside the mitochondrial matrix, vaccenoyl-CoA undergoes sequential rounds of beta-oxidation. The initial cycles proceed as they do for saturated fatty acids, releasing acetyl-CoA units. wikipedia.org
After three cycles of beta-oxidation, a 12-carbon intermediate, cis-Δ⁵-dodecenoyl-CoA, is formed. The subsequent dehydrogenation step is blocked by the presence of the cis-double bond. At this point, an auxiliary enzyme, enoyl-CoA isomerase, catalyzes the isomerization of the cis-Δ³ double bond (which is the position of the original Δ¹¹ bond after three cycles) to a trans-Δ² double bond. This new intermediate, trans-Δ²-enoyl-CoA, is a standard substrate for the next enzyme in the beta-oxidation spiral, enoyl-CoA hydratase, allowing the process to continue to completion. nih.gov
The key enzymes involved in the mitochondrial beta-oxidation of vaccenoyl-CoA are outlined in the table below.
| Step | Enzyme | Substrate | Product | Notes |
| Initial Dehydrogenation | Acyl-CoA Dehydrogenase (VLCAD, LCAD) | cis-Vaccenoyl-CoA | trans,cis-Octadeca-2,11-dienoyl-CoA | This is the first step for the initial cycles of beta-oxidation. metabolicatlas.org |
| Hydration | Enoyl-CoA Hydratase | trans,cis-Octadeca-2,11-dienoyl-CoA | 3-Hydroxyacyl-CoA | |
| Dehydrogenation | 3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxyacyl-CoA | 3-Ketoacyl-CoA | |
| Thiolysis | Thiolase | 3-Ketoacyl-CoA | Acetyl-CoA + C16-acyl-CoA | The fatty acid chain is shortened by two carbons. |
| Isomerization | Enoyl-CoA Isomerase | cis-Δ³-Enoyl-CoA | trans-Δ²-Enoyl-CoA | This step is required after several cycles to reposition the double bond. |
This table provides a conceptual overview of the key enzymatic steps.
Peroxisomes also possess a beta-oxidation pathway, which is particularly important for very-long-chain fatty acids, dicarboxylic acids, and branched-chain fatty acids. nih.gov The peroxisomal beta-oxidation of vaccenoyl-CoA shares similarities with the mitochondrial pathway but also has key differences.
The first step in peroxisomal beta-oxidation is catalyzed by acyl-CoA oxidase, which, unlike its mitochondrial counterpart, transfers electrons directly to molecular oxygen, producing hydrogen peroxide (H₂O₂). nih.govmetabolicatlas.org Subsequent steps are catalyzed by a multifunctional enzyme that possesses both hydratase and dehydrogenase activities, and the final step is performed by a peroxisomal thiolase. metabolicatlas.org Like in the mitochondria, an isomerase is required to handle the cis-double bond of vaccenoyl-CoA. metabolicatlas.orgmetabolicatlas.org Peroxisomal beta-oxidation typically shortens long-chain fatty acids, which are then often transported to the mitochondria for complete oxidation. wikipedia.org Research indicates that vaccenic acid is oxidized more readily in liver peroxisomes compared to elaidic acid. nih.gov
A comparison of the initial and key differing steps between the two pathways is below.
| Feature | Mitochondrial Beta-Oxidation | Peroxisomal Beta-Oxidation |
| Initial Enzyme | Acyl-CoA Dehydrogenase | Acyl-CoA Oxidase metabolicatlas.orggenome.jp |
| Electron Acceptor | FAD | O₂ metabolicatlas.org |
| Byproduct | FADH₂ | H₂O₂ metabolicatlas.org |
| Energy Production | Directly linked to the electron transport chain for ATP synthesis. nih.gov | Does not directly produce ATP; generates heat. |
| Primary Function | Major energy production from a wide range of fatty acids. nih.gov | Chain shortening of specific fatty acids (e.g., very-long-chain). nih.gov |
This table highlights the principal distinctions between the mitochondrial and peroxisomal pathways.
The structure of fatty acyl-CoAs, including the position and configuration (cis vs. trans) of double bonds, significantly influences their oxidation rates. Studies comparing vaccenoyl-CoA (the cis-11 isomer) with its trans isomers and other positional isomers have revealed important differences in how they are metabolized.
Research on rat heart mitochondria has shown that vaccenoyl-CoA is oxidized more rapidly than elaidoyl-CoA (trans-9-octadecenoyl-CoA). nih.govresearchgate.net However, its oxidation rate is slower than that of oleoyl-CoA (cis-9-octadecenoyl-CoA) at lower concentrations. nih.govresearchgate.net Generally, trans isomers of octadecenoyl-CoA are oxidized at a slower rate than their corresponding cis isomers. nih.govresearchgate.net Furthermore, the rate of oxidation tends to decrease as the double bond is located closer to the carboxyl end of the fatty acid. nih.govresearchgate.net In peroxisomes, vaccenic acid was found to be oxidized about 25% more efficiently than elaidic acid. nih.gov
Studies in rat liver have also provided insights into the relative oxidation rates of different monounsaturated fatty acids. In peroxisomes, the oxidation activity for cis-palmitoleoyl-CoA (16:1n-7) was higher than for cis-vaccenoyl-CoA (18:1n-7) and oleoyl-CoA (18:1n-9), with the latter two showing similar rates. jst.go.jp
| Isomer Comparison | Relative Oxidation Rate Finding | Organelle/Tissue | Source |
| Vaccenoyl-CoA vs. Elaidoyl-CoA | Vaccenoyl-CoA > Elaidoyl-CoA | Rat Heart Mitochondria | nih.govresearchgate.net |
| Vaccenoyl-CoA vs. Oleoyl-CoA | Oleoyl-CoA > Vaccenoyl-CoA (at most concentrations) | Rat Heart Mitochondria | nih.govresearchgate.net |
| cis vs. trans Isomers | cis isomers > trans isomers | Rat Heart Mitochondria | nih.govresearchgate.net |
| Vaccenic Acid vs. Elaidic Acid | Vaccenic Acid > Elaidic Acid | Rat Liver Peroxisomes | nih.gov |
| cis-Palmitoleoyl-CoA vs. cis-Vaccenoyl-CoA | cis-Palmitoleoyl-CoA >> cis-Vaccenoyl-CoA | Rat Liver Peroxisomes | jst.go.jp |
This table summarizes research findings on the comparative oxidation rates of vaccenoyl-CoA and related isomers.
Peroxisomal Beta-Oxidation of this compound
Conversion to Other Lipid Species
When not destined for catabolism, vaccenoyl-CoA serves as an acyl donor for the synthesis of various classes of lipids, primarily triglycerides for energy storage and phospholipids (B1166683) for membrane structure.
Triglycerides are synthesized via the phosphatidic acid pathway, which primarily occurs in the endoplasmic reticulum. Vaccenoyl-CoA can be incorporated into the triglyceride backbone at any of the three positions, depending on the specificity of the acyltransferase enzymes involved.
The synthesis begins with the acylation of glycerol-3-phosphate by glycerol-3-phosphate acyltransferase (GPAM), which often attaches a saturated fatty acyl-CoA to the sn-1 position. Subsequently, 1-acylglycerol-3-phosphate acyltransferase (AGPAT) esterifies a second fatty acyl-CoA, which can be vaccenoyl-CoA, to the sn-2 position, forming phosphatidic acid. After dephosphorylation to diacylglycerol, a third fatty acyl-CoA, again potentially vaccenoyl-CoA, is added by diacylglycerol O-acyltransferase (DGAT) to complete the triglyceride molecule. Vaccenoyl-CoA is a known substrate in this pathway, contributing to the formation of diverse triglyceride species.
Phospholipids are the primary components of cellular membranes, and the incorporation of unsaturated fatty acids like vaccenic acid is crucial for maintaining membrane fluidity. Vaccenoyl-CoA is a key substrate for the synthesis of phospholipids in a pathway that shares early steps with triglyceride synthesis.
In Escherichia coli, for example, the synthesis of the primary membrane phospholipids, phosphatidylethanolamine (B1630911) and phosphatidylglycerol, begins with the acylation of glycerol-3-phosphate. nih.gov The enzyme glycerol-3-phosphate acyltransferase can utilize vaccenoyl-CoA to form 1-acyl-sn-glycerol-3-phosphate (lysophosphatidic acid). nih.gov Subsequent acylation at the sn-2 position, often preferentially with an unsaturated acyl-CoA like vaccenoyl-CoA, is catalyzed by 1-acyl-sn-glycerol-3-phosphate acyltransferase (PlsC). mdpi.com This results in phosphatidic acid, a central precursor that can be converted into various phospholipid head groups. Studies have shown that certain acyltransferases exhibit a preference for incorporating the vaccenoyl group into the sn-2 position of phospholipids. mdpi.com
Enzymology and Regulatory Mechanisms of Vaccenoyl Coenzyme a Metabolism
Key Enzymes in Vaccenoyl-Coenzyme A Biosynthesis and Interconversion
The production and modification of vaccenoyl-CoA are dependent on the coordinated action of several key enzyme classes. These enzymes catalyze the fundamental steps of fatty acid synthesis, activation, and modification that lead to the formation of vaccenoyl-CoA and its precursors.
β-Ketoacyl-ACP Synthases
β-Ketoacyl-ACP synthases (KAS) are central to the de novo synthesis of fatty acids, including the precursors to vaccenoyl-CoA. wikipedia.org These enzymes catalyze the condensation of an acyl group with malonyl-ACP to extend the fatty acid chain. nih.gov In many bacteria, such as Escherichia coli, two key elongating KAS enzymes are involved: KAS I (encoded by fabB) and KAS II (encoded by fabF). nih.gov
FabB is essential for all unsaturated fatty acid synthesis, while FabF is primarily responsible for the elongation of palmitoleoyl-ACP (16:1Δ⁹-ACP) to cis-vaccenoyl-ACP (18:1Δ¹¹-ACP). nih.govbiorxiv.org This final elongation step is critical for determining the ratio of 16-carbon to 18-carbon unsaturated fatty acids in the cell membrane, a key factor in adapting to environmental changes like temperature. biorxiv.org Some bacteria, however, possess a single FabF-like enzyme that can perform the functions of both FabB and FabF. nih.gov
| Enzyme | Gene | Function in Vaccenoyl-CoA Precursor Biosynthesis | Organism Example |
| β-Ketoacyl-ACP synthase I | fabB | Essential for all unsaturated fatty acid synthesis, including the initial stages leading to vaccenoyl-CoA precursors. nih.gov | Escherichia coli |
| β-Ketoacyl-ACP synthase II | fabF | Catalyzes the final elongation step from palmitoleoyl-ACP to cis-vaccenoyl-ACP. nih.govkegg.jp | Escherichia coli, Pseudomonas putida |
Acyl-CoA Thioesterases with Specificity for Vaccenoyl-CoA
Acyl-CoA thioesterases are enzymes that hydrolyze acyl-CoA thioesters to release free fatty acids and coenzyme A. Some of these enzymes exhibit a preference for specific substrates. In Rhodopseudomonas sphaeroides, two distinct acyl-CoA thioesterases have been identified. Thioesterase I shows a preference for vaccenoyl-CoA as its unsaturated substrate. researchgate.net Similarly, Thioesterase II from the same organism also prefers vaccenoyl-CoA among unsaturated acyl-CoA substrates. nih.gov In E. coli, the multifunctional enzyme TesA (also known as thioesterase I) demonstrates high activity towards cis-vaccenoyl-CoA, in addition to palmitoyl-CoA and palmitoleoyl-CoA. drugbank.comuniprot.org
| Enzyme | Organism | Substrate Specificity |
| Thioesterase I | Rhodopseudomonas sphaeroides | Preferred unsaturated substrate is vaccenoyl-CoA. researchgate.net |
| Thioesterase II | Rhodopseudomonas sphaeroides | Preferred unsaturated substrate is vaccenoyl-CoA. nih.gov |
| TesA (Thioesterase I) | Escherichia coli | High activity on cis-vaccenoyl-CoA, palmitoyl-CoA, and palmitoleoyl-CoA. drugbank.comuniprot.org |
Acyl-CoA Synthetases and their Role in Vaccenoyl-CoA Activation
Acyl-CoA synthetases (ACS), also known as fatty acid:CoA ligases, are responsible for the activation of free fatty acids into their corresponding acyl-CoA esters. nih.govnih.gov This activation is an essential step for their participation in various metabolic pathways. frontiersin.org The reaction proceeds in two steps, involving the formation of an acyl-AMP intermediate. nih.govfrontiersin.org In humans, several long-chain acyl-CoA synthetase family members, such as ACSL1, ACSL3, ACSL4, ACSL5, and ACSL6, can catalyze the conversion of cis-vaccenic acid to cis-vaccenoyl-CoA. metabolicatlas.org In E. coli, the FadD enzyme is a key fatty acyl-CoA synthetase required for the import and activation of exogenous long-chain fatty acids. nih.gov
| Enzyme Family | Organism | Function |
| Long-chain acyl-CoA synthetase (ACSL) | Human | Activation of cis-vaccenic acid to cis-vaccenoyl-CoA. metabolicatlas.org |
| Fatty acyl-CoA synthetase (FadD) | Escherichia coli | Activation of exogenous long-chain fatty acids. nih.gov |
Desaturases and Elongases Specific to Vaccenoyl-CoA Precursors
In many organisms, the synthesis of unsaturated fatty acids involves the action of desaturases and elongases. Desaturases introduce double bonds into saturated fatty acyl chains. nih.govscialert.net These can be soluble enzymes, like the acyl-ACP desaturases in plants that act on acyl chains attached to an acyl carrier protein (ACP), or membrane-bound enzymes, such as acyl-CoA desaturases found in fungi and animals. scialert.net The initial desaturation of stearoyl-ACP (18:0-ACP) to oleoyl-ACP (18:1Δ⁹-ACP) is a common step. scialert.net
Elongases are responsible for extending the carbon chain of fatty acids. researchgate.netkegg.jp These enzymes work in a cycle of condensation, reduction, dehydration, and a second reduction to add two-carbon units to a growing acyl chain. researchgate.net The production of very-long-chain fatty acids from precursors like oleoyl-CoA is dependent on the activity of specific elongase enzymes. kegg.jp
Allosteric Regulation and Feedback Inhibition in this compound Pathways
The metabolic pathways that produce and consume vaccenoyl-CoA and other fatty acids are tightly regulated to meet cellular needs and prevent the wasteful accumulation of intermediates. Allosteric regulation and feedback inhibition are key mechanisms in this control.
A primary point of regulation in fatty acid synthesis is the enzyme acetyl-CoA carboxylase (ACC), which catalyzes the first committed step. wikipedia.org ACC is allosterically activated by citrate, which signals an abundance of acetyl-CoA, and is subject to feedback inhibition by long-chain acyl-CoAs, such as palmitoyl-CoA. wikipedia.orginflibnet.ac.in This inhibition prevents the overproduction of fatty acids.
Furthermore, the accumulation of long-chain acyl-ACPs, the end products of the fatty acid synthase system, can also inhibit key enzymes in the pathway. researchgate.netnih.gov In E. coli, acyl-ACPs have been shown to inhibit acetyl-CoA carboxylase, providing a direct feedback loop from the fatty acid synthesis machinery to its initial step. nih.gov This feedback inhibition by acyl-ACPs is a rapid way for the cell to respond to an excess of newly synthesized fatty acids. researchgate.net The transcriptional regulator FabR also plays a role by repressing the expression of fabA and fabB in response to the presence of unsaturated acyl-thioesters, thus controlling the balance of saturated and unsaturated fatty acids. inflibnet.ac.inresearchgate.net
Post-Translational Modifications Affecting this compound-Related Enzymes
The activity of enzymes involved in vaccenoyl-CoA metabolism can be further modulated by post-translational modifications (PTMs). thermofisher.com PTMs are covalent alterations to proteins after their synthesis and can include the addition of chemical groups like phosphates or acetyl groups, or even the attachment of other proteins. thermofisher.comabcam.com
Phosphorylation, the addition of a phosphate (B84403) group by kinases, is a widespread regulatory mechanism. abcam.com In mammals, acetyl-CoA carboxylase activity is regulated by phosphorylation and dephosphorylation in response to hormonal signals like insulin (B600854) and glucagon (B607659). wikipedia.org Insulin promotes the dephosphorylated, active state of ACC, favoring fatty acid synthesis, while glucagon leads to phosphorylation and inhibition. wikipedia.org
S-acylation, the attachment of a fatty acyl chain to a cysteine residue, is another relevant PTM. nih.gov The enzymes responsible for this modification, zDHHC S-acyltransferases, are themselves subject to regulation by PTMs, including phosphorylation and auto-S-acylation, which can affect their stability, localization, and function. nih.gov While direct evidence for PTMs on all specific enzymes of the vaccenoyl-CoA pathway is not extensively detailed, the general principles of PTMs in regulating lipid metabolism are well-established and likely play a role in fine-tuning the activity of these enzymes. thermofisher.comustc.edu.cn
Mechanisms of Enzyme-Substrate Interactions in this compound Processing
The metabolic fate of this compound (vaccenoyl-CoA) is intricately controlled by the specific and highly regulated interactions it forms with a variety of enzymes. The ability of an enzyme to recognize and bind vaccenoyl-CoA is determined by the three-dimensional architecture of its active site, which creates a unique chemical environment tailored to the substrate's acyl chain length, degree of unsaturation, and the coenzyme A moiety. fiveable.melibretexts.org These interactions, governed by non-covalent forces, are not merely a passive binding event but often involve dynamic conformational changes in both the enzyme and the substrate, a concept known as induced fit. libretexts.org This dynamic process ensures optimal positioning of the substrate for catalysis, lowers the reaction's activation energy, and dictates the enzyme's specificity, thereby channeling vaccenoyl-CoA into distinct metabolic pathways such as fatty acid elongation, hydrolysis, or incorporation into complex lipids. libretexts.orgmdpi.com
Key enzyme classes that process vaccenoyl-CoA or its acyl-carrier protein (ACP) equivalent include synthases responsible for its formation, thioesterases that catalyze its hydrolysis, and acyltransferases that utilize it as a substrate for lipid synthesis or protein modification. The specificity of these interactions is fundamental to cellular homeostasis, allowing organisms to regulate membrane fluidity and control metabolic fluxes in response to environmental cues. biorxiv.orgqmul.ac.uk
Substrate Specificity in Vaccenoyl-CoA Synthesis and Elongation
In many bacteria, the synthesis of cis-vaccenate (B1238199) (the fatty acid component of vaccenoyl-CoA) occurs via the elongation of a C16 precursor. biorxiv.org Specifically, the enzyme β-ketoacyl-acyl-carrier-protein (ACP) synthase II, also known as FabF, catalyzes the condensation of malonyl-ACP with palmitoleoyl-ACP (a C16:1 unsaturated fatty acyl-ACP) to produce a C18:1-ACP, which is a direct precursor to cis-vaccenoyl-CoA. biorxiv.orgqmul.ac.ukuniprot.org
The interaction between FabF and its substrates is a critical regulatory point, particularly in response to temperature changes. qmul.ac.uk The enzyme's active site is structured to preferentially bind palmitoleoyl-ACP for elongation over other acyl-ACPs. qmul.ac.uk This specificity distinguishes it from the related enzyme, β-ketoacyl-ACP synthase I (FabB). qmul.ac.uk Research on Escherichia coli has shown that FabF activity is essential for the temperature-dependent regulation of fatty acid composition. qmul.ac.uk As the growth temperature decreases, the catalytic efficiency of FabF in elongating palmitoleate (B1233929) to cis-vaccenate increases, a mechanism crucial for maintaining optimal membrane fluidity. biorxiv.orgqmul.ac.uk This thermal regulation is a direct result of changes in the enzyme-substrate interaction kinetics at different temperatures. biorxiv.org
Hydrolysis by Acyl-CoA Thioesterases
Acyl-CoA thioesterases are enzymes that hydrolyze the thioester bond of acyl-CoAs, releasing a free fatty acid and coenzyme A. nih.gov These enzymes play a role in regulating the intracellular pools of fatty acyl-CoAs. Studies on the bacterium Rhodopseudomonas sphaeroides have identified a high molecular weight enzyme, Thioesterase II, which demonstrates distinct substrate preferences. nih.govacs.org
This enzyme can hydrolyze a range of saturated and unsaturated acyl-CoAs with chain lengths from C4 to C18. nih.gov Research has shown that while palmitoyl-CoA and stearoyl-CoA are the preferred saturated substrates (as indicated by the lowest Michaelis constant, Km), vaccenoyl-CoA is the preferred unsaturated substrate . nih.govacs.orgresearchgate.net This preference indicates that the active site of Thioesterase II is particularly well-suited to bind the C18:1 acyl chain of vaccenoyl-CoA compared to other unsaturated fatty acyl-CoAs. nih.gov Despite this preference in binding affinity (Km), the maximum reaction rates (Vmax) were comparable for a variety of acyl-CoA substrates. nih.govacs.org
| Substrate Class | Preferred Substrate (Lowest Km) | Reference |
|---|---|---|
| Saturated Acyl-CoAs | Palmitoyl-CoA (C16:0) & Stearoyl-CoA (C18:0) | nih.govacs.org |
| Unsaturated Acyl-CoAs | Vaccenoyl-CoA (C18:1) | nih.govacs.orgresearchgate.net |
Utilization by Acyltransferases
Vaccenoyl-CoA and its ACP-bound form serve as acyl donors in reactions catalyzed by various acyltransferases. The specificity of these enzymes dictates where the vaccenoyl group is incorporated.
In R. sphaeroides, the sn-glycerol-3-phosphate acyltransferase, an enzyme involved in the first step of phospholipid synthesis, shows a clear preference for vaccenoyl-ACP as its acyl donor substrate over other available acyl-ACPs like palmitoyl-ACP. nih.gov This enzyme, however, displayed no activity with any long-chain acyl-CoA substrates, highlighting a strict requirement for the acyl group to be attached to an acyl-carrier protein rather than coenzyme A. nih.gov
Conversely, some enzymes exhibit a broader or different specificity. For instance, the (dihydro)ceramide synthase LASS1 in mammalian cells, which is involved in sphingolipid biosynthesis, does not appear to utilize vaccenoyl-CoA as a substrate in vitro, even though it can use other C18 fatty acyl-CoAs. capes.gov.br This demonstrates how subtle differences in active site architecture can lead to the exclusion of specific substrates.
Processing in Peroxisomal β-Oxidation
Vaccenoyl-CoA can be catabolized through the β-oxidation pathway, which occurs in both mitochondria and peroxisomes. mdpi.comencyclopedia.publibretexts.org The peroxisomal pathway is characterized by a set of enzymes with broad substrate specificity, enabling it to process a wide variety of fatty acids, including unsaturated ones. nih.gov The initial step in peroxisomal β-oxidation is catalyzed by an acyl-CoA oxidase. libretexts.orgresearchgate.net
Studies comparing the peroxisomal β-oxidation rates of different C18:1 and C16:1 acyl-CoAs in rat liver homogenates have revealed clear differences in enzyme-substrate interactions. The data show that the rate of oxidation for cis-vaccenoyl-CoA is significantly lower than that for cis-palmitoleoyl-CoA (C16:1), indicating a preference of the peroxisomal enzymes for the shorter acyl chain. The oxidation rate for cis-vaccenoyl-CoA was found to be comparable to that of oleoyl-CoA (another C18:1 isomer).
| Substrate | Relative Oxidation Rate (%) |
|---|---|
| cis-Palmitoleoyl-CoA (C16:1n-7) | 100 |
| cis-Vaccenoyl-CoA (C18:1n-7) | 66 |
| Oleoyl-CoA (C18:1n-9) | 64 |
Data derived from studies on rat liver homogenates.
These findings underscore that the specific molecular structure of vaccenoyl-CoA—its C18 chain length and the position of its cis-double bond—is a critical determinant for its recognition and processing by the diverse enzymatic machinery of the cell.
Physiological and Cellular Roles of Vaccenoyl Coenzyme a
Role in Cellular Membrane Lipid Composition and Fluidity Modulation
Vaccenoyl-CoA is a crucial precursor for the synthesis of phospholipids (B1166683), which are fundamental components of cellular membranes. The incorporation of vaccenate, an 18-carbon monounsaturated fatty acid, into these phospholipids has a significant impact on the biophysical properties of the membrane, particularly its fluidity.
The synthesis of vaccenoyl-CoA is a key step in this adaptive process. In E. coli, the enzyme FabF (β-ketoacyl-ACP synthase II) is responsible for the elongation of palmitoleoyl-ACP (a 16-carbon unsaturated fatty acid precursor) to form cis-vaccenoyl-ACP, which is then converted to vaccenoyl-CoA. nih.gov The activity of FabF is temperature-sensitive, with higher activity at lower temperatures, leading to increased production of cis-vaccenate (B1238199) for incorporation into the membrane. nih.gov The regulation of this process also involves transcription factors like FabR, which acts as a repressor of the fabB gene, another key enzyme in unsaturated fatty acid synthesis. Deletion of fabR leads to significantly elevated levels of cis-vaccenate in the membrane phospholipids. nih.gov
The presence of cis-vaccenate in phospholipids, often resulting in lipids with two unsaturated acyl chains, lowers the melting temperature of the membrane, thereby increasing its fluidity. nih.gov This modulation is a vital homeoviscous adaptation mechanism that allows bacteria to thrive in fluctuating thermal environments.
Table 1: Effect of Growth Temperature on the Fatty Acid Composition of Enterococcus faecalis Membrane Phospholipids
| Fatty Acid | Percentage at 42°C | Percentage at 18°C |
|---|---|---|
| cis-Vaccenate | Lower | Higher (almost 50% more than at 42°C) |
| Palmitoleate (B1233929) | Higher | Lower |
| cis-7-Tetradecenoyl | Present | Absent |
Contributions to Energy Homeostasis and Lipid Storage
Vaccenoyl-CoA is a central molecule in cellular energy metabolism. It is an intermediate in the β-oxidation of vaccenic acid, a pathway that breaks down fatty acids to produce acetyl-CoA. creative-proteomics.com This acetyl-CoA can then enter the citric acid cycle to generate ATP, the primary energy currency of the cell.
The rate of β-oxidation can vary for different fatty acyl-CoAs. In rat liver homogenates, the peroxisomal oxidation of cis-palmitoleoyl-CoA was found to be higher than that of cis-vaccenoyl-CoA and oleoyl-CoA, whose rates were comparable. jst.go.jp This suggests a differential regulation of energy production from various unsaturated fatty acids.
Beyond its role in catabolism for immediate energy needs, vaccenoyl-CoA also serves as a substrate for the synthesis of triacylglycerols (TGs). pathbank.org TGs are the primary form of energy storage in many organisms. The incorporation of vaccenate into TGs provides a reservoir of fatty acids that can be mobilized and broken down via β-oxidation when energy is required.
Table 2: Relative Peroxisomal β-Oxidation Rates of Different Acyl-CoAs in Rat Liver
| Acyl-CoA Substrate | Relative Oxidation Rate |
|---|---|
| cis-Palmitoleoyl-CoA | 1.00 |
| cis-Vaccenoyl-CoA | 0.66 |
| Oleoyl-CoA | 0.64 |
Intermediary in Specific Lipid Signaling Pathways
Long-chain acyl-CoA esters, including vaccenoyl-CoA, are increasingly recognized not just as metabolic intermediates but also as signaling molecules that can regulate various cellular processes. nih.gov They can influence enzyme activities, gene expression, and ion channel function.
Vaccenoyl-CoA and its derivatives can act as precursors for the synthesis of a class of signaling lipids known as N-acyl amino acids. nih.gov These molecules are involved in diverse physiological processes. Furthermore, the products of vaccenoyl-CoA metabolism can have signaling roles. For instance, in Caenorhabditis elegans, the fatty acid products derived from the desaturation of substrates like trans-vaccenoyl-CoA can partially inhibit the expression of genes involved in β-oxidation, suggesting a feedback mechanism to control lipid metabolism. uniprot.org
The balance between different acyl-CoA species, including vaccenoyl-CoA, is crucial for maintaining cellular homeostasis. This balance can be influenced by acyl-CoA binding proteins (ACBPs), which are involved in the intracellular trafficking and regulatory functions of acyl-CoA esters. nih.gov
Functions in Bacterial Adaptation and Stress Responses
The ability of bacteria to adapt to changing and often harsh environments is critical for their survival. Vaccenoyl-CoA plays a significant role in these adaptive responses, particularly in response to temperature stress. As detailed in section 5.1, the regulated synthesis of vaccenoyl-CoA allows bacteria to modify their membrane fluidity, a key adaptation to cold temperatures. researchgate.net
This modulation of the membrane is a part of a broader general stress response in bacteria. nih.gov When faced with stressors such as nutrient depletion or cellular damage, bacteria activate complex regulatory networks to ensure their survival. nih.gov The maintenance of membrane integrity and function, facilitated by the appropriate lipid composition, is a fundamental aspect of this response.
In some bacteria, the response to environmental stress involves changes in the expression of genes related to fatty acid biosynthesis. For example, in E. coli, the Cpx and σE envelope stress response pathways are crucial for maintaining the integrity of the bacterial envelope under stress conditions. nih.gov While not directly linked to vaccenoyl-CoA in the provided search results, these pathways regulate components that are essential for the proper assembly and function of the cell envelope, where the products of vaccenoyl-CoA metabolism are located. The ability to fine-tune membrane composition through molecules like vaccenoyl-CoA is therefore an integral part of the bacterial toolkit for adapting to a wide range of environmental challenges.
Comparative Biochemistry and Evolutionary Perspectives of Vaccenoyl Coenzyme a Metabolism
Distribution and Variations of Vaccenoyl-Coenzyme A Pathways Across Biological Domains
The synthesis of vaccenoyl-CoA is not uniform across Bacteria, Archaea, and Eukarya. The underlying fatty acid synthesis (FAS) machinery and the specific routes to introduce unsaturation differ fundamentally.
Bacteria: Bacteria primarily utilize the Type II fatty acid synthesis (FASII) system, which consists of a series of discrete, soluble enzymes. nih.gov The production of vaccenate, the precursor to vaccenoyl-CoA, typically occurs via an oxygen-independent (anaerobic) pathway. nih.gov This pathway introduces a double bond at an early stage of fatty acid elongation. A key enzyme, β-hydroxydecanoyl-ACP dehydrase/isomerase (FabA), creates a cis-3-decenoyl-ACP intermediate, which is then elongated by β-ketoacyl-ACP synthase II (FabF) or FabB to ultimately form cis-vaccenoyl-ACP (18:1ω7). wikipedia.orgdhingcollegeonline.co.inbiorxiv.orgresearchgate.net This acyl-ACP product is then converted to its acyl-CoA form for use in lipid synthesis. Some bacteria, such as Pseudomonas aeruginosa, possess both the anaerobic pathway and an aerobic, oxygen-dependent desaturation pathway, which can introduce a double bond into a pre-existing saturated fatty acyl chain. wikipedia.org
Eukarya: Eukaryotes employ a Type I FAS (FASI) system, a large multifunctional enzyme complex, for the de novo synthesis of saturated fatty acids, primarily palmitic acid (16:0). wikipedia.orgnih.gov The synthesis of vaccenoyl-CoA in these organisms is typically achieved through an aerobic pathway involving two main steps that occur in the endoplasmic reticulum. First, a stearoyl-CoA desaturase (SCD) introduces a double bond into palmitoyl-CoA (16:0-CoA) to form palmitoleoyl-CoA (16:1n-7). jst.go.jp Second, this C16 monounsaturated fatty acyl-CoA is elongated by a microsomal fatty acid elongation (FAE) system, which uses a 3-ketoacyl-CoA synthase (KCS), to produce cis-vaccenoyl-CoA (18:1n-7). nih.govjst.go.jp This highlights a key difference from the bacterial anaerobic route, as elongation occurs after desaturation.
Archaea: The cell membranes of Archaea are fundamentally different from those of Bacteria and Eukarya, composed of ether-linked lipids with isoprenoid side chains rather than ester-linked fatty acids. sci-hub.se Consequently, they generally lack the canonical fatty acid biosynthesis pathways. However, comparative genomic studies have revealed that a subset of archaeal genomes contains homologues to bacterial genes for fatty acid biosynthesis. nih.gov This suggests that some archaea may have acquired the capacity for fatty acid synthesis, potentially through horizontal gene transfer from bacteria. acs.org The synthesis and role of vaccenoyl-CoA in these specific archaeal lineages remain an area of active investigation.
| Feature | Bacteria | Eukarya | Archaea |
|---|---|---|---|
| Primary FAS System | Type II (discrete, soluble enzymes) nih.gov | Type I (multifunctional enzyme complex) nih.gov | Generally absent; isoprenoid-based lipids are standard. sci-hub.se Some possess bacterial-like FAS genes. nih.gov |
| Unsaturation Mechanism | Primarily anaerobic (oxygen-independent); isomerization during elongation (e.g., FabA). nih.gov Some have aerobic desaturases. wikipedia.org | Aerobic (oxygen-dependent); desaturation of a complete acyl chain (e.g., SCD). jst.go.jp | Not a primary pathway; likely acquired via HGT where present. acs.org |
| Precursor for Vaccenate Moiety | β-hydroxydecanoyl-ACP researchgate.net | Palmitoleoyl-CoA (from Palmitoyl-CoA) jst.go.jp | N/A for most species. |
| Key Enzymes | FabA, FabB, FabF biorxiv.org | Fatty Acid Synthase (FASI), Stearoyl-CoA Desaturase (SCD), Fatty Acid Elongases (Elovl/KCS) nih.govjst.go.jp | Homologues to bacterial enzymes in some species. nih.gov |
| Acyl Carrier | Acyl Carrier Protein (ACP) during synthesis. nih.gov | Coenzyme A (CoA) for desaturation and elongation. nih.gov | N/A for most species. |
Genetic Homology and Divergence of Enzymes in this compound Metabolism
The enzymes involved in producing vaccenoyl-CoA show significant divergence, reflecting the independent evolution of the pathways in different domains. This is particularly evident in the condensing enzymes and the proteins responsible for unsaturation.
Condensing Enzymes: In the bacterial anaerobic pathway, the elongation of the unsaturated intermediate is catalyzed by soluble β-ketoacyl-ACP synthases like FabB and FabF, which utilize acyl-ACP substrates. biorxiv.org In contrast, the eukaryotic elongation of palmitoleoyl-CoA to vaccenoyl-CoA is performed by membrane-bound 3-ketoacyl-CoA synthases (KCS), also known as elongases (Elovl), which use acyl-CoA substrates. nih.govnih.gov This difference in substrate from an acyl-carrier protein to Coenzyme A represents a major functional divergence. Phylogenetic analyses of some enzyme families, such as acyl-homoserine lactone synthases, suggest that acyl-CoA-utilizing enzymes evolved from an acyl-ACP-utilizing ancestor through the exaptation of a shared acyl-phosphopantetheine binding moiety. plos.orgnih.govboisestate.edu This provides a model for how substrate preference may have switched during evolution.
Unsaturation Enzymes: The mechanisms for creating the double bond are genetically and biochemically distinct. The bacterial anaerobic pathway uses FabA, a bifunctional dehydratase/isomerase that introduces the double bond into a 10-carbon intermediate. researchgate.net The aerobic pathway in eukaryotes and some bacteria relies on a separate class of enzymes, the acyl-CoA desaturases (like SCDs), which are often membrane-bound and use molecular oxygen and reducing equivalents to desaturate a fully formed saturated fatty acyl chain. researchgate.netscialert.net
Acyl-CoA Synthetases (ACS): The final step in producing vaccenoyl-CoA from free vaccenic acid requires an acyl-CoA synthetase. This superfamily of enzymes is found across all domains of life. aocs.orgnih.gov While the core domains for binding ATP and Coenzyme A are relatively conserved, the N-terminal domain responsible for recognizing the specific fatty acid carboxylate is highly variable. aocs.org This variability has allowed for the evolution of enzymes with specificities for a wide range of fatty acid substrates, but it also makes predicting substrate specificity from the primary amino acid sequence extremely difficult.
| Enzyme Class | Bacterial Example (Anaerobic Pathway) | Eukaryotic Example (Aerobic Pathway) | Key Divergences |
|---|---|---|---|
| Condensing Enzyme | β-ketoacyl-ACP synthase (FabF/FabB) biorxiv.org | 3-ketoacyl-CoA synthase (KCS/Elovl) nih.gov | Soluble vs. membrane-bound; Acyl-ACP vs. Acyl-CoA substrate specificity. biorxiv.orgnih.gov |
| Unsaturation Enzyme | β-hydroxyacyl-ACP dehydrase/isomerase (FabA) researchgate.net | Acyl-CoA Desaturase (SCD) uniprot.org | Oxygen-independent isomerization vs. oxygen-dependent desaturation; acts on C10 intermediate vs. C16/C18 substrate. nih.gov |
| Acyl-Activating Enzyme | Acyl-CoA Synthetase (FadD) researchgate.net | Long-chain acyl-CoA synthetase (LACS) aocs.org | Broadly conserved superfamily with highly divergent substrate-binding domains allowing for varied specificities. aocs.org |
Evolutionary Adaptation of this compound Biosynthesis
The evolution of vaccenoyl-CoA metabolic pathways has been driven by powerful selective pressures, primarily the need to maintain cell membrane integrity in diverse thermal and oxygenic environments.
Adaptation to Temperature and Membrane Fluidity: A primary function of unsaturated fatty acids like vaccenate is to maintain membrane fluidity, a concept known as homeoviscous adaptation. At lower temperatures, membranes tend to become rigid. Increasing the proportion of unsaturated fatty acids, which have a "kink" in their structure, prevents tight packing of phospholipids (B1166683) and preserves the fluid state necessary for membrane function. nih.gov The regulation of vaccenate synthesis is a classic example of this adaptation. In E. coli, the condensing enzyme FabF is naturally more active at lower temperatures, leading to increased elongation of palmitoleate (B1233929) to vaccenate, thereby adjusting membrane composition in response to cold. researchgate.netnih.gov The loss of this regulatory mechanism in some bacteria that live in stable, warm-blooded hosts highlights its adaptive significance to environmental temperature fluctuation. nih.gov
Evolution in Response to Oxygen Availability: The existence of fundamentally different anaerobic and aerobic pathways for unsaturation reflects adaptation to the presence or absence of molecular oxygen. The anaerobic pathway is considered more ancient and is essential for organisms living in anoxic environments. nih.gov The aerobic desaturase pathway, which depends on O₂, likely evolved later and is prevalent in eukaryotes and aerobic bacteria. researchgate.net
Adaptive Radiation of Enzyme Families: The diversification of enzyme families has enabled the evolution of novel functions. In plants, for example, the 3-ketoacyl-CoA synthase (KCS) family has undergone significant expansion. nih.gov This has allowed for the evolution of enzymes with varied substrate specificities, leading to the production of a wide array of very-long-chain fatty acids that serve specialized roles in forming cuticular waxes, suberin, and other protective barriers. nih.gov This represents an adaptive radiation that built upon the core fatty acid elongation machinery.
Horizontal Gene Transfer (HGT): The acquisition of genes from other organisms has also played a role in the evolution of these pathways. As noted, the presence of bacterial-type fatty acid synthesis genes in some archaeal genomes is thought to be the result of HGT. nih.govacs.org This process allows for rapid metabolic innovation and adaptation to new ecological niches by acquiring pre-existing functional modules.
Advanced Research Methodologies and Analytical Approaches for Vaccenoyl Coenzyme a
Isotopic Labeling and Metabolic Flux Analysis of Vaccenoyl-Coenzyme A Pathways
Isotopic labeling is a powerful technique to trace the metabolic fate of molecules within a cell. frontiersin.org In the context of vaccenoyl-CoA, stable isotopes like ¹³C can be incorporated into precursor molecules, such as glucose or fatty acids. nih.gov As these precursors are metabolized, the ¹³C label is transferred to downstream products, including vaccenoyl-CoA. By tracking the distribution of the isotope, researchers can delineate the metabolic pathways leading to and from this important intermediate.
Metabolic Flux Analysis (MFA) takes this a step further by quantifying the rates (fluxes) of metabolic reactions. researchgate.net By feeding cells with an isotopically labeled substrate and measuring the isotopic enrichment in various metabolites, including vaccenoyl-CoA, a computational model can be used to estimate the flow of molecules through the network. nih.gov This provides a dynamic view of cellular metabolism that static measurements of metabolite concentrations cannot offer. mpg.de For instance, ¹³C-MFA can reveal the relative contributions of different pathways to the synthesis of vaccenoyl-CoA under various conditions. nih.gov
Key applications of isotopic labeling and MFA in vaccenoyl-CoA research include:
Pathway Elucidation: Confirming the steps in the biosynthesis and degradation of vaccenoyl-CoA.
Quantifying Flux: Determining the rate of synthesis and consumption of vaccenoyl-CoA.
Identifying Regulatory Nodes: Pinpointing enzymes that control the flux through vaccenoyl-CoA-related pathways.
Comparing Metabolic States: Understanding how vaccenoyl-CoA metabolism changes in response to genetic or environmental perturbations.
Enzymatic Assays for Quantifying this compound Conversion Rates
Enzymatic assays are essential for measuring the activity of specific enzymes involved in vaccenoyl-CoA metabolism. These assays provide quantitative data on reaction rates and can be used to characterize enzyme kinetics, screen for inhibitors, and understand how enzyme activity is regulated.
One common approach is to use spectrophotometry to monitor the change in absorbance of a substrate or product over time. For example, the conversion of vaccenoyl-CoA can be coupled to a reaction that produces a chromogenic or fluorescent compound. A fluorescence-based coupled enzyme assay has been developed to monitor the production of coenzyme A (CoA-SH), a product of acyl-CoA utilization, by linking it to the reduction of NAD⁺ to the fluorescent NADH. nih.gov
Radiometric assays offer high sensitivity and are particularly useful for measuring low enzyme activities. In these assays, a radiolabeled substrate, such as [¹⁴C]malonyl-CoA, is used, and the incorporation of the radiolabel into the product is measured over time. jst.go.jp For instance, the activity of enzymes that elongate fatty acyl-CoAs can be determined by measuring the formation of radiolabeled longer-chain fatty acids.
Table 1: Examples of Enzymatic Assays in Fatty Acid Metabolism
| Enzyme/Process | Assay Principle | Substrates | Product Measured |
| Fatty Acid Synthase (FAS) | Spectrophotometric | Acetyl-CoA, Malonyl-CoA, NADPH | NADPH oxidation |
| Stearoyl-CoA Desaturase (SCD) | Radiometric/Chromatographic | Stearoyl-CoA, NADPH | Oleoyl-CoA |
| Fatty Acyl-CoA Elongation | Radiometric | Palmitoyl-CoA, [¹⁴C]Malonyl-CoA | [¹⁴C]Stearoyl-CoA |
| Acyl-CoA:diacylglycerol acyltransferase (DGAT) | Radiometric | [¹⁴C]Acyl-CoA, Diacylglycerol | [¹⁴C]Triacylglycerol |
Genetic Perturbation Studies in this compound Research
Genetic perturbation, which involves the targeted manipulation of genes, is a cornerstone of modern biological research. By knocking out, knocking down, or overexpressing genes that encode enzymes in vaccenoyl-CoA pathways, researchers can investigate the function of these enzymes and the consequences of altered vaccenoyl-CoA levels.
For example, creating a knockout mutant of a gene encoding a specific elongase or desaturase can reveal its role in the production of vaccenoyl-CoA and other long-chain fatty acids. nih.gov The resulting changes in the cellular lipid profile can then be analyzed to understand the specific contribution of the perturbed enzyme. nih.gov Conversely, overexpressing an enzyme can highlight its capacity to drive the synthesis of particular fatty acids.
Conditional knockdown mutants allow for the controlled depletion of a target enzyme, which is particularly useful for studying essential genes. acs.org This approach has been employed to identify critical steps in the coenzyme A biosynthetic pathway in pathogens like Mycobacterium tuberculosis. acs.org
Table 2: Genetic Perturbation Strategies and Their Applications
| Strategy | Description | Application in Vaccenoyl-CoA Research |
| Gene Knockout | Complete and permanent disruption of a gene. | Determine the essentiality and function of an enzyme in vaccenoyl-CoA synthesis. |
| Gene Knockdown (e.g., RNAi, CRISPRi) | Reduction in the expression of a specific gene. | Investigate the effects of reduced enzyme levels on vaccenoyl-CoA metabolism. |
| Gene Overexpression | Increased expression of a gene. | Assess the impact of elevated enzyme activity on fatty acid profiles. |
| Conditional Knockdown | Inducible system to control the depletion of a protein. | Study the effects of depleting essential enzymes in the CoA pathway. acs.org |
Omics Approaches in Elucidating this compound Roles
"Omics" technologies provide a global view of the molecules within a cell, including genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics). These approaches are invaluable for generating hypotheses and understanding the broader context of vaccenoyl-CoA metabolism. uel.ac.uk
Transcriptomics: By analyzing the complete set of RNA transcripts (the transcriptome), researchers can identify genes involved in vaccenoyl-CoA metabolism that are differentially expressed under various conditions. This can provide clues about the regulatory networks that control fatty acid synthesis. biorxiv.org
Proteomics: This involves the large-scale study of proteins. Proteomic analysis can quantify the levels of enzymes involved in vaccenoyl-CoA pathways and identify post-translational modifications that may regulate their activity. acs.org
Metabolomics: This is the systematic study of the complete set of metabolites (the metabolome) in a cell or organism. researchgate.net Advanced analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) can be used to profile a wide range of lipids, including those derived from vaccenoyl-CoA, to understand how their levels change in response to different stimuli. polimer-itn.eu
Integrated omics studies, which combine data from multiple omics platforms, can provide a more comprehensive understanding of how perturbations in vaccenoyl-CoA metabolism affect the entire cellular system. cardiff.ac.uk
In Vitro Reconstitution of this compound Metabolic Systems
In vitro reconstitution involves purifying all the necessary components of a metabolic pathway—such as enzymes, substrates, and cofactors—and combining them in a test tube to study the pathway in a controlled environment. thieme-connect.de This approach allows researchers to dissect the function of individual enzymes and their interactions without the complexity of the cellular milieu.
For example, the fatty acid synthase (FAS) system, which is responsible for the synthesis of fatty acids, has been successfully reconstituted in vitro. nih.gov By supplying the purified enzymes with precursors like acetyl-CoA and malonyl-CoA, researchers can study the entire process of fatty acid elongation, including the steps involving vaccenoyl-CoA intermediates. thieme-connect.de
In vitro reconstitution is particularly powerful for:
Determining enzyme kinetics and mechanism: Studying individual enzymes in isolation allows for precise measurement of their catalytic properties. nih.govnih.gov
Identifying pathway intermediates: By analyzing the reaction mixture at different time points, it is possible to identify and characterize transient intermediates like vaccenoyl-ACP.
Investigating protein-protein interactions: Reconstitution experiments can reveal how different enzymes in a pathway interact with each other to form functional complexes.
Screening for inhibitors: A reconstituted system provides a clean platform for testing the efficacy and specificity of potential enzyme inhibitors. nih.govresearchgate.net
Biotechnological and Metabolic Engineering Applications of Vaccenoyl Coenzyme a Pathways
Engineering Microbial Hosts for Altered Vaccenoyl-Coenzyme A Production
A primary strategy involves increasing the supply of the initial building block for fatty acid synthesis, malonyl-CoA. Overexpression of the multi-subunit enzyme acetyl-CoA carboxylase (ACC), which catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, has been shown to significantly boost the rate of fatty acid biosynthesis. nih.govresearchgate.net In E. coli, co-expressing the four subunits of ACC from a single plasmid led to a substantial increase in intracellular malonyl-CoA levels and a six-fold increase in the rate of fatty acid synthesis when combined with a thioesterase to create a metabolic sink. nih.gov
Another effective approach is to block competing pathways that either divert precursors away from fatty acid synthesis or degrade the fatty acid products. The β-oxidation pathway, responsible for fatty acid degradation, is a common target. Deletion of key genes in this pathway, such as fadD (encoding acyl-CoA synthetase) and fadE (encoding acyl-CoA dehydrogenase), prevents the breakdown of fatty acids and acyl-CoAs, thereby increasing their intracellular accumulation. plos.orgplos.org The transcriptional regulator FadR, which represses the fad genes and activates some fab genes, can also be overexpressed to globally shift the balance from degradation to synthesis. plos.orgfrontiersin.org
Furthermore, the expression of specific enzymes within the FAB pathway can be modulated to influence the production of unsaturated fatty acids like those derived from vaccenoyl-CoA. The genes fabA (encoding β-hydroxyacyl-ACP dehydratase/isomerase) and fabB (encoding β-ketoacyl-ACP synthase I) are essential for the anaerobic synthesis of unsaturated fatty acids in E. coli. d-nb.info While overexpression of fabA or fabB alone may not significantly increase the concentration of unsaturated fatty acids, their coordinated expression and the expression of heterologous counterparts can alter the fatty acid profile. d-nb.infogoogle.com For instance, introducing a thioesterase with a preference for saturated acyl-ACPs can lead to an accumulation of unsaturated acyl-ACPs and their derivatives in the cell membrane. nih.govresearchgate.net
Table 1: Genetic Strategies for Altering Vaccenoyl-CoA Precursor Pools in E. coli
| Genetic Modification | Target Gene/Protein | Rationale | Observed Outcome |
|---|---|---|---|
| Overexpression | Acetyl-CoA Carboxylase (ACC) | Increase malonyl-CoA supply | 6-fold increase in fatty acid synthesis rate. nih.gov |
| Deletion | fadD, fadE | Block β-oxidation (degradation) | Increased accumulation of fatty acids. plos.orgplos.org |
| Overexpression | fadR | Global transcriptional regulation | Shift from fatty acid degradation to synthesis. plos.orgfrontiersin.org |
| Modulation | fabA, fabB | Control unsaturated fatty acid synthesis | Altered ratios of saturated to unsaturated fatty acids. d-nb.info |
Strategies for Modulating Membrane Lipid Profiles via this compound Pathway Manipulation
The composition of fatty acids in membrane phospholipids (B1166683) is a critical determinant of membrane fluidity, which in turn affects cellular processes such as transport, signaling, and stress resistance. Vaccenoyl-CoA is the direct precursor to cis-vaccenic acid (18:1Δ11), a major unsaturated fatty acid in the membranes of E. coli and other bacteria, particularly at lower temperatures. nih.gov
The enzyme β-ketoacyl-ACP synthase II (FabF) is a key player in the temperature-dependent regulation of membrane lipid composition. nih.gov FabF catalyzes the elongation of palmitoleoyl-ACP (16:1Δ9-ACP) to form the precursor of cis-vaccenoyl-ACP. nih.gov The activity of FabF is intrinsically temperature-sensitive, with higher activity at lower temperatures, leading to an increased proportion of 18-carbon unsaturated fatty acids (cis-vaccenate) in the membrane, which helps to maintain membrane fluidity in the cold. nih.gov Engineering the expression or activity of FabF can thus directly modulate the levels of vaccenate-derived phospholipids.
The introduction of heterologous thioesterases with specificities for different acyl-ACP chain lengths and saturation levels is a powerful tool for remodeling membrane lipid profiles. nih.govplos.org For example, expressing a thioesterase that preferentially hydrolyzes saturated C12 acyl-ACPs can lead to a relative increase in the pool of unsaturated acyl-ACPs available for incorporation into the membrane, thereby increasing the unsaturated fatty acid content. researchgate.net This approach has been used to restore normal membrane saturation levels in E. coli strains engineered for high-level free fatty acid production, which often exhibit altered membrane compositions. nih.gov
The transcriptional regulator FabR also plays a crucial role in controlling the balance of unsaturated fatty acids. researchgate.net FabR represses the transcription of fabA and fabB, the key genes for unsaturated fatty acid synthesis. researchgate.netresearchgate.net Deletion of fabR leads to increased expression of fabA and fabB, resulting in a significantly higher proportion of unsaturated fatty acids in the membrane. researchgate.net This demonstrates that targeting transcriptional regulators is a viable strategy for modulating membrane lipid profiles.
Table 2: Impact of Genetic Manipulations on Membrane Fatty Acid Composition
| Genetic Target | Organism | Modification | Effect on Membrane Lipids |
|---|---|---|---|
| fabF | E. coli | Inactivation | Decreased cis-vaccenate (B1238199) levels, loss of temperature regulation. nih.gov |
| Thioesterase (U. californica) | E. coli | Heterologous Expression | Increased levels of unsaturated and cyclopropane (B1198618) fatty acids. nih.govresearchgate.net |
Development of Enzyme Inhibitors Targeting this compound Metabolism for Research Tools
Inhibitors of fatty acid biosynthesis are invaluable research tools for studying the intricacies of pathways leading to and from vaccenoyl-CoA. By blocking specific enzymatic steps, these compounds allow for the investigation of metabolic flux, regulatory mechanisms, and the physiological consequences of altered fatty acid metabolism.
Cerulenin (B1668410), an antibiotic produced by the fungus Cephalosporium caerulens, is a well-characterized inhibitor of fatty acid synthesis. mdpi.comoup.com It specifically targets the β-ketoacyl-ACP synthases (FabB and FabF in E. coli) by forming a covalent bond with a cysteine residue in the active site. mdpi.commicrobiologyresearch.org Inhibition of these condensing enzymes blocks the elongation of fatty acid chains, including the step that produces the precursor to vaccenoyl-CoA. nih.gov The use of cerulenin has been instrumental in demonstrating the essentiality of fatty acid synthesis for bacterial growth and in studying the coordination between membrane synthesis and cell wall synthesis. biorxiv.orgasm.org
Thiolactomycin is another antibiotic that inhibits bacterial fatty acid synthesis. nih.govmedchemexpress.com Unlike cerulenin, it acts as a reversible inhibitor and shows selectivity for the type II fatty acid synthase (FAS-II) system found in bacteria, with less effect on the type I system (FAS-I) of eukaryotes. mdpi.comnih.gov Thiolactomycin is a potent inhibitor of FabB and also shows activity against FabH, the initiating condensing enzyme. mdpi.comsigmaaldrich.com Its specificity makes it a useful tool for dissecting the bacterial FAS-II pathway without the broader effects on eukaryotic systems. nih.gov
The development of mechanism-based inhibitors has also provided powerful research tools. For example, 3-decynoyl-N-acetylcysteamine (DNAC) is a specific, mechanism-based inhibitor of FabA, the enzyme responsible for introducing the double bond in the pathway to unsaturated fatty acids. nih.govresearchgate.net Inhibition of FabA directly blocks the synthesis of all unsaturated fatty acids, including those derived from vaccenoyl-CoA, allowing for precise studies of the roles of these lipids in bacterial physiology.
Table 3: Inhibitors of Enzymes in Vaccenoyl-CoA Metabolism
| Inhibitor | Target Enzyme(s) | Mechanism of Action | Application as a Research Tool |
|---|---|---|---|
| Cerulenin | FabB, FabF (β-ketoacyl-ACP synthases) | Covalent modification of active site cysteine. mdpi.commicrobiologyresearch.org | Studying the effects of blocking fatty acid elongation. biorxiv.orgasm.org |
| Thiolactomycin | FabB, FabH (β-ketoacyl-ACP synthases) | Reversible inhibition of condensing enzymes. mdpi.commedchemexpress.com | Specific inhibition of bacterial FAS-II pathway. nih.gov |
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| (11E)-Octadecenoyl-CoA |
| 3-decynoyl-N-acetylcysteamine |
| Acetyl-CoA |
| Acyl-CoA |
| Cerulenin |
| cis-vaccenic acid |
| Coenzyme A |
| Diisopropyl fluorophosphate |
| Malonyl-CoA |
| Palmitoleoyl-ACP |
| Thiolactomycin |
Interactions with Other Acyl Coas and Metabolic Hubs
Cross-talk Between Vaccenoyl-Coenzyme A and Other Unsaturated Fatty Acyl-CoAs
The metabolism of vaccenoyl-CoA is closely intertwined with that of other unsaturated fatty acyl-CoAs, particularly those that share common enzymatic pathways for elongation and desaturation. The cellular machinery responsible for modifying fatty acid chains does not exhibit absolute specificity, leading to competition and regulatory feedback between different unsaturated acyl-CoA species.
In many organisms, the synthesis of monounsaturated fatty acids like oleic acid and palmitoleic acid occurs through the action of stearoyl-CoA desaturase (SCD) enzymes. jst.go.jpscialert.net These enzymes introduce a double bond into saturated fatty acyl-CoAs. For instance, palmitoyl-CoA can be desaturated to form palmitoleoyl-CoA, which can then be elongated to produce vaccenoyl-CoA. jst.go.jp Similarly, stearoyl-CoA is desaturated to oleoyl-CoA. jst.go.jp The relative activities of these desaturases and elongases, along with the available pools of their respective substrates (palmitoyl-CoA and stearoyl-CoA), dictate the resulting ratio of different monounsaturated fatty acyl-CoAs, including vaccenoyl-CoA. jst.go.jp
The enzymes involved in fatty acid elongation can also act on various unsaturated fatty acyl-CoA substrates. This means that vaccenoyl-CoA can compete with other unsaturated acyl-CoAs, such as oleoyl-CoA and linoleoyl-CoA, for the same elongase enzymes. The outcome of this competition depends on the substrate specificities of the particular elongase enzymes present in the cell and the relative concentrations of the different acyl-CoA species. This cross-talk ensures a regulated balance in the composition of cellular fatty acids, which is critical for maintaining the physical properties of cell membranes and for the synthesis of signaling molecules.
Role of Coenzyme A Availability in Overall this compound Metabolism
Coenzyme A (CoA) is an essential cofactor in a vast number of metabolic reactions, including the activation, transport, and breakdown of fatty acids. nih.govimrpress.com The availability of the free CoA pool (CoASH) is a critical regulatory point for the entire process of fatty acid metabolism, including that of vaccenoyl-CoA.
Fatty acids must first be activated by being attached to CoA to form an acyl-CoA thioester, a reaction catalyzed by acyl-CoA synthetases (ACS). utah.eduplos.org This activation step is essential for vaccenic acid to enter metabolic pathways. A limited supply of CoASH can therefore restrict the rate at which vaccenic acid is activated to vaccenoyl-CoA, thereby slowing its entry into both anabolic (e.g., incorporation into complex lipids) and catabolic (e.g., beta-oxidation) pathways.
Conversely, the accumulation of various acyl-CoA species, including vaccenoyl-CoA, can lead to the sequestration of the CoASH pool. nih.gov If the rate of acyl-CoA formation exceeds the rate of its utilization, the concentration of free CoASH can decrease significantly. This can have widespread effects on cellular metabolism, as many other vital pathways, such as the citric acid cycle, are also dependent on a sufficient supply of CoASH. nih.gov The ratio of acetyl-CoA to CoASH is known to allosterically regulate enzymes in beta-oxidation, and a high ratio can inhibit the breakdown of fatty acyl-CoAs. aocs.org Therefore, the availability of Coenzyme A acts as a central regulator, balancing the flow of metabolites through various interconnected pathways.
Interconnections with Acetyl-Coenzyme A and Malonyl-Coenzyme A Pools
The metabolic hubs of acetyl-coenzyme A (acetyl-CoA) and malonyl-coenzyme A (malonyl-CoA) are central to fatty acid metabolism and are thus directly interconnected with the metabolism of vaccenoyl-CoA.
Acetyl-CoA is the end product of the beta-oxidation of fatty acids, including vaccenoyl-CoA. creative-proteomics.com The complete oxidation of vaccenoyl-CoA through successive rounds of beta-oxidation yields multiple molecules of acetyl-CoA, which can then enter the citric acid cycle for energy production. ontosight.aicreative-proteomics.com Conversely, acetyl-CoA is the fundamental building block for de novo fatty acid synthesis. ditki.combasicmedicalkey.com
Malonyl-CoA is synthesized from acetyl-CoA by the enzyme acetyl-CoA carboxylase (ACC). creative-proteomics.comslideshare.net This is the committed step in fatty acid synthesis. basicmedicalkey.comslideshare.net Malonyl-CoA serves as the two-carbon donor for the elongation of fatty acid chains, a process carried out by fatty acid synthase (FAS) and elongase enzymes. ditki.combasicmedicalkey.com The synthesis of vaccenoyl-CoA through the elongation of palmitoleoyl-CoA is therefore dependent on the availability of malonyl-CoA. jst.go.jp
Furthermore, malonyl-CoA acts as a potent inhibitor of carnitine palmitoyltransferase I (CPT1), the enzyme that transports long-chain fatty acyl-CoAs into the mitochondria for beta-oxidation. creative-proteomics.com This regulation prevents the simultaneous synthesis and breakdown of fatty acids. When malonyl-CoA levels are high, indicating active fatty acid synthesis, the entry of acyl-CoAs like vaccenoyl-CoA into the mitochondria is blocked. Conversely, when malonyl-CoA levels are low, beta-oxidation can proceed. This reciprocal regulation ensures that the metabolic state of the cell dictates the direction of fatty acid flux.
Acyl-Coenzyme A Binding Proteins and their Influence on this compound Dynamics
Acyl-coenzyme A binding proteins (ACBPs) are a family of intracellular proteins that bind to long-chain acyl-CoAs with high affinity. nih.gov These proteins play a crucial role in the intracellular trafficking, sequestration, and buffering of acyl-CoA molecules, thereby influencing their metabolic fate.
ACBPs can bind to vaccenoyl-CoA and other long-chain acyl-CoAs, effectively creating an intracellular pool of buffered acyl-CoAs. This prevents the accumulation of high concentrations of free acyl-CoAs in the cytosol, which can be toxic and can have detergent-like effects on membranes. plos.org By binding to vaccenoyl-CoA, ACBPs can modulate its availability for various enzymatic reactions. For example, they can facilitate the transfer of vaccenoyl-CoA from the site of its synthesis or activation to the enzymes that utilize it, such as those involved in phospholipid or triacylglycerol synthesis. cardiff.ac.uk
The binding of an acyl-CoA to ACBP can also influence its channeling towards specific metabolic pathways. By protecting the acyl-CoA from non-specific hydrolysis by thioesterases and directing it to particular enzymes, ACBPs can contribute to the efficient and regulated partitioning of vaccenoyl-CoA between different metabolic fates. plos.org The conformation of ACBP can be altered upon binding to an acyl-CoA, which may be significant for its function in regulating processes sensitive to unbound long-chain fatty acyl-CoAs. nih.gov
Interactive Data Table: Key Molecules in Vaccenoyl-CoA Interactions
| Compound Name | Role in Vaccenoyl-CoA Metabolism |
| This compound | The central molecule, an activated form of vaccenic acid. ontosight.ai |
| Oleoyl-coenzyme A | Competes with vaccenoyl-CoA for elongation and desaturation enzymes. |
| Palmitoleoyl-coenzyme A | A precursor that can be elongated to form vaccenoyl-CoA. jst.go.jp |
| Acetyl-coenzyme A | The end-product of vaccenoyl-CoA beta-oxidation and the building block for fatty acid synthesis. creative-proteomics.com |
| Malonyl-coenzyme A | The two-carbon donor for the elongation of fatty acid chains, including the synthesis of vaccenoyl-CoA, and an inhibitor of fatty acid oxidation. jst.go.jpcreative-proteomics.com |
| Coenzyme A (CoASH) | Essential for the activation of vaccenic acid; its availability regulates the rate of fatty acid metabolism. utah.eduplos.org |
| Acyl-CoA Binding Protein (ACBP) | Binds to vaccenoyl-CoA, influencing its transport, sequestration, and availability for enzymatic reactions. nih.gov |
Future Directions in Vaccenoyl Coenzyme a Research
Elucidating Novel Enzymes and Regulatory Mechanisms
A primary avenue for future investigation is the identification and characterization of new enzymes that metabolize vaccenoyl-CoA. While some enzymes involved in its synthesis, such as fatty acid elongases and desaturases, and its degradation, through β-oxidation, are known, the full enzymatic landscape is likely incomplete. jst.go.jpnih.gov For instance, novel thioesterases with high specificity for vaccenoyl-CoA may exist in various organisms, playing roles in terminating fatty acid elongation or releasing vaccenic acid for other cellular processes. Research on a thioesterase from Alcaligenes faecalis showed activity on cis-vaccenoyl-CoA, suggesting that exploring diverse microbial genomes could yield enzymes with unique properties. nih.gov
Future studies should aim to uncover enzymes with previously uncharacterized substrate specificities. The substrate specificity of enzymes like fatty acid elongases (ELOvl) and ketosynthases (Fab) can determine the final profile of cellular fatty acids. kegg.jpbiorxiv.org In E. coli, the ketosynthase FabF is responsible for elongating cis-palmitoleoyl-ACP to cis-vaccenoyl-ACP, a key step in regulating membrane fluidity in response to temperature changes. biorxiv.org Prospecting for novel elongases or synthases in other organisms may reveal different pathways for vaccenoyl-CoA production with distinct regulatory features.
Beyond enzyme discovery, the regulatory mechanisms governing vaccenoyl-CoA concentration are a critical area for exploration. The expression of fatty acid metabolizing enzymes is often controlled by transcription factors that sense the levels of key metabolites, including acyl-CoAs. nih.gov Research is needed to identify the specific sensors and transcription factors that respond to fluctuations in vaccenoyl-CoA levels, thereby modulating its synthesis, elongation, or entry into catabolic pathways. Furthermore, allosteric regulation of enzymes by vaccenoyl-CoA itself or its derivatives remains a largely unexplored area that could reveal intricate feedback loops controlling lipid homeostasis.
| Enzyme Class | Known Examples/Function | Future Research Focus |
|---|---|---|
| β-ketoacyl-ACP synthase | FabF in E. coli elongates C16:1-ACP to C18:1-ACP (cis-vaccenoyl-ACP). biorxiv.org | Identifying orthologs in other bacteria and eukaryotes with different substrate preferences or regulatory properties. |
| Fatty Acid Elongases (ELOvl) | Mammalian ELOVLs extend fatty acyl-CoAs. kegg.jpgenome.jp | Characterizing specific ELOVL family members responsible for vaccenoyl-CoA synthesis from palmitoleoyl-CoA in various tissues. |
| Acyl-CoA Thioesterases | An enzyme from Alcaligenes faecalis hydrolyzes cis-vaccenoyl-CoA. nih.gov | Discovering novel thioesterases that regulate the free vaccenoyl-CoA pool for signaling or incorporation into complex lipids. |
| Acyl-CoA Dehydrogenases | Enzymes in β-oxidation catabolize acyl-CoAs. nih.gov | Investigating the specificity and efficiency of different mitochondrial and peroxisomal acyl-CoA dehydrogenases towards vaccenoyl-CoA. jst.go.jp |
Systems Biology Approaches to Vaccenoyl-Coenzyme A Metabolism
To comprehend the full impact of vaccenoyl-CoA on cellular physiology, research must move beyond single-enzyme studies and embrace systems biology. This approach integrates multiple layers of biological information—genomics, transcriptomics, proteomics, and metabolomics—to build comprehensive models of metabolic networks. acs.orgresearchgate.net Applying these techniques to vaccenoyl-CoA metabolism will allow researchers to understand how its flux is interconnected with other pathways, such as glycolysis, the citric acid cycle, and phospholipid synthesis. wikipedia.orghmdb.ca
Metabolomic analyses can precisely quantify the levels of vaccenoyl-CoA and related lipids under various genetic or environmental perturbations. acs.org By combining this data with transcriptomic data (measuring gene expression), researchers can establish correlations between the expression of specific enzymes and the concentration of vaccenoyl-CoA, revealing key regulatory nodes. biorxiv.org For example, a systems-level analysis could elucidate how dietary changes or stress conditions globally remap lipid metabolism and alter the flow of carbon through the vaccenoyl-CoA pool.
| Approach | Methodology | Potential Insights for Vaccenoyl-CoA |
|---|---|---|
| Metabolomics | Mass spectrometry-based quantification of metabolites. acs.org | Determine how vaccenoyl-CoA levels change in response to diet, disease, or genetic modification. Identify novel lipids derived from vaccenoyl-CoA. |
| Transcriptomics | RNA-sequencing to quantify gene expression. | Identify genes and transcription factors that are co-regulated with vaccenoyl-CoA metabolism. Uncover regulatory networks. nih.gov |
| Proteomics | Quantification of protein abundance. | Correlate enzyme levels with metabolic flux through the vaccenoyl-CoA pool. Identify post-translational modifications that regulate enzyme activity. |
| Flux Balance Analysis | Computational modeling of metabolic networks. researchgate.net | Predict the distribution of metabolic flux through pathways involving vaccenoyl-CoA and identify key enzymatic control points. |
Expanding Research to Diverse Biological Systems
Much of the research on fatty acid metabolism has been conducted in a limited number of model organisms, such as E. coli and laboratory rats. nih.govnih.gov A significant opportunity for future research is to investigate the role of vaccenoyl-CoA in a much broader range of biological systems. Different organisms have evolved unique metabolic strategies to adapt to their specific environments, and the function of vaccenoyl-CoA may vary considerably among them.
In microbiology, studying vaccenoyl-CoA metabolism in extremophiles could reveal novel enzymes and pathways that confer stability in extreme temperatures or pressures. In pathogenic bacteria, the composition of fatty acids in the cell membrane can be crucial for virulence and survival within a host; understanding the role of vaccenoyl-CoA in these organisms could lead to new therapeutic targets. The biosynthesis of N-acyl amino acids, which can involve vaccenoyl moieties, is another area of interest due to their diverse biological activities. nih.govresearchgate.net
In eukaryotes, research should extend to a wider variety of species and tissues. For example, in marine organisms, which are rich in diverse fatty acids, vaccenoyl-CoA may be a precursor to unique lipids with important ecological or biotechnological value. Within mammals, while its metabolism in the liver and heart is studied, its role in other tissues like the brain or adipose tissue is less understood. jst.go.jpnih.govcardiff.ac.uk Given that lipids like triacylglycerols are crucial for energy storage and signaling, exploring the specific incorporation of vaccenate via vaccenoyl-CoA into these complex lipids across different cell types could reveal new physiological functions. hmdb.cacardiff.ac.uk Research into plant and algal systems, particularly in the context of biofuel production, could also be highly valuable, as manipulating the fatty acid elongation pathway involving vaccenoyl-CoA could enhance the yield of desired lipids. cardiff.ac.uk
Q & A
Q. What computational tools integrate Vaccenoyl-CoA metabolic pathways into genome-scale metabolic models (GEMs)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
